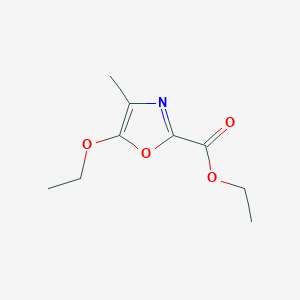

![molecular formula C19H21NO5 B2795698 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide CAS No. 2097898-84-3](/img/structure/B2795698.png)

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide

货号 B2795698

CAS 编号:

2097898-84-3

分子量: 343.379

InChI 键: UQAWYRIDAWOCMD-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

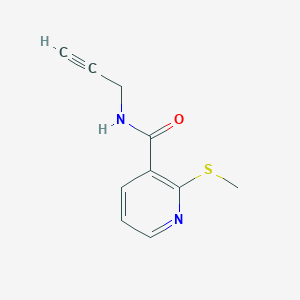

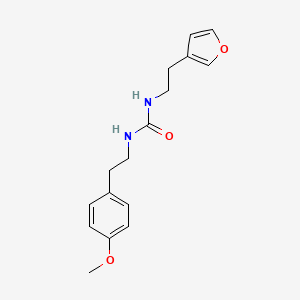

Synthesis Analysis

The synthesis of benzofuran compounds involves various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, indium (III) halides can catalyze the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans in good yields . An isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols provides 2-alkyl/benzyl benzofurans in excellent yields .科学研究应用

New Compounds and Structural Analysis

- A study identified new compounds including a benzofuran derivative from the roots of Leontopodium alpinum and L. leontopodioides. This includes detailed spectroscopic studies for structural establishment (Dobner et al., 2003).

Antiproliferative Activity in Cancer Research

- Benzofuran-based derivatives, including 3,4,5-trimethoxybenzamide substituted benzofurans, have been synthesized and evaluated for antiproliferative activity against cancer cell lines, showing significant cytotoxicity and potential as anti-cancer agents (Li et al., 2020).

Inhibition of NF-κB Activation

- Compounds derived from Artemisia halodendron, including a new benzofuran, were studied for their effects on NF-κB activation, showing inhibitory activities, which is significant for understanding cellular signaling pathways (Sun et al., 2019).

Antimicrobial Activity

- Studies on oxadiazole and imidazolinone derivatives bearing a trimethoxybenzamide moiety indicate potential antimicrobial activity, highlighting the relevance of benzofuran derivatives in developing pharmaceutical compounds (Joshi et al., 1997).

Anticonvulsant Potential

- Novel compounds featuring benzofuran derivatives have been designed and evaluated for anticonvulsant activity, suggesting the importance of these structures in developing new antiepileptic drugs (Rajak et al., 2010).

Antitumor Agents Inhibiting Tubulin Polymerization

- A series of dihydrobenzofuran lignans and related compounds were synthesized and evaluated for anticancer activity, particularly in inhibiting tubulin polymerization, a critical process in cancer cell division (Pieters et al., 1999).

未来方向

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications as drugs . Future research may focus on the development of novel benzofuran compounds with improved therapeutic properties and fewer side effects .

属性

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2,3,4-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-22-16-9-8-14(17(23-2)18(16)24-3)19(21)20-10-12-11-25-15-7-5-4-6-13(12)15/h4-9,12H,10-11H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAWYRIDAWOCMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)NCC2COC3=CC=CC=C23)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![1-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2795621.png)

![2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2795624.png)

![N-[[4-(2-Fluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2795625.png)

![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride](/img/structure/B2795631.png)

![methyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2795634.png)

![[5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine](/img/structure/B2795637.png)

![2-mercapto-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2795638.png)